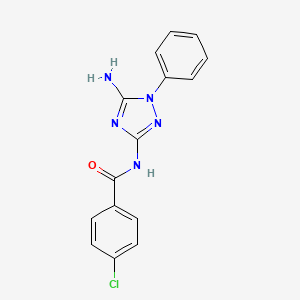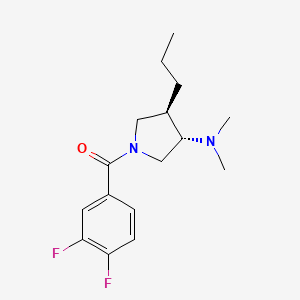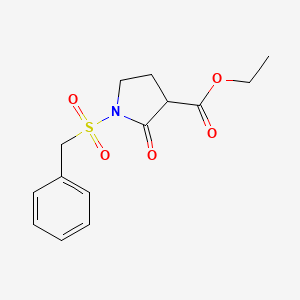
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-chlorobenzamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-chlorobenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles. For instance, phenylhydrazine can react with an appropriate nitrile under acidic or basic conditions to form the triazole ring.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. This can be achieved by treating the triazole derivative with an amine source such as ammonia or an amine under suitable conditions.
Attachment of the Chlorobenzamide Moiety: The final step involves the coupling of the triazole derivative with 4-chlorobenzoyl chloride. This reaction can be carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the chlorobenzamide moiety, resulting in the formation of corresponding reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzamide moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced triazole or benzamide derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-chlorobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its triazole ring can interact with enzyme active sites, inhibiting their activity.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-chlorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of a chlorine atom.
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide: Similar structure but with a fluorine atom instead of a chlorine atom.
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-bromobenzamide: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-chlorobenzamide is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the compound’s specific structure allows for selective modifications, making it a versatile molecule for various applications.
Propiedades
IUPAC Name |
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-11-8-6-10(7-9-11)13(22)18-15-19-14(17)21(20-15)12-4-2-1-3-5-12/h1-9H,(H3,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWXSSUDTSHGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)NC(=O)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-ETHYL-3,4-DIMETHYL-1-PHENYL-1H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE](/img/structure/B5595653.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-tert-butylacetamide](/img/structure/B5595654.png)

![1-cyclopropyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5595665.png)
![methyl {2-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}carbamate](/img/structure/B5595672.png)


![3-(2-ethylbutyl)-8-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595681.png)
![N-[(1S)-1-(aminocarbonyl)-3-methylbutyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595699.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide](/img/structure/B5595701.png)
![N'-({5-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5595706.png)
![N-cyclopropyl-2-[1-(2-methoxyphenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5595710.png)
![1-[(4-chlorophenyl)methyl]-N-[(E)-pyridin-4-ylmethylideneamino]pyrazole-3-carboxamide](/img/structure/B5595724.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5595729.png)
